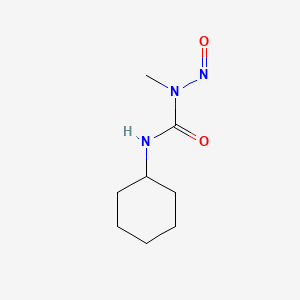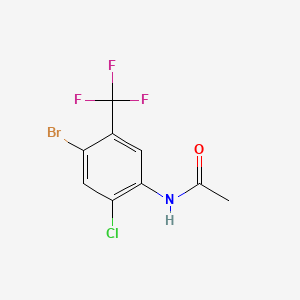
(2,3,4,5,6-Pentachlorophenyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4,5,6-Pentachlorophenyl)methanethiol is an organochlorine compound with the molecular formula C7H3Cl5S and a molecular weight of 296.4287 g/mol . It is characterized by the presence of five chlorine atoms attached to a benzene ring and a methanethiol group. This compound is known for its high stability and resistance to degradation, making it a subject of interest in various scientific fields.
准备方法
The synthesis of (2,3,4,5,6-Pentachlorophenyl)methanethiol typically involves the chlorination of phenylmethanethiol under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination of the phenyl ring .
Industrial production methods for this compound may involve the use of continuous flow reactors to achieve high yields and purity. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
化学反应分析
(2,3,4,5,6-Pentachlorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form the corresponding sulfonic acid or sulfoxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields sulfonic acids, while substitution reactions can yield a variety of functionalized benzene derivatives .
科学研究应用
(2,3,4,5,6-Pentachlorophenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases that involve oxidative stress and inflammation.
作用机制
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl)methanethiol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This can result in the disruption of cellular processes and the induction of oxidative stress .
相似化合物的比较
(2,3,4,5,6-Pentachlorophenyl)methanethiol is similar to other organochlorine compounds such as pentachlorophenol and hexachlorobenzene. it is unique in its combination of a methanethiol group with a highly chlorinated benzene ring. This structural feature gives it distinct chemical properties and reactivity compared to other similar compounds .
Similar Compounds
Pentachlorophenol: Used as a pesticide and disinfectant.
Hexachlorobenzene: Used as a fungicide and in the production of other chemicals.
属性
CAS 编号 |
7139-87-9 |
|---|---|
分子式 |
C7H3Cl5S |
分子量 |
296.4 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentachlorophenyl)methanethiol |
InChI |
InChI=1S/C7H3Cl5S/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
InChI 键 |
PMJSBVNTLUFLPL-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




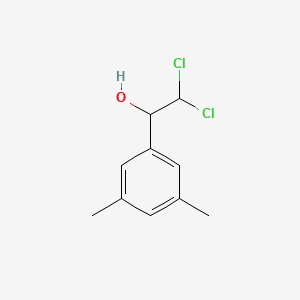

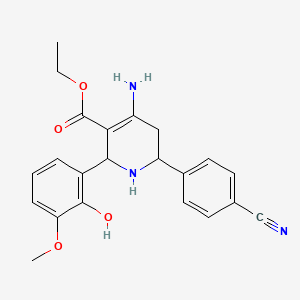

![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
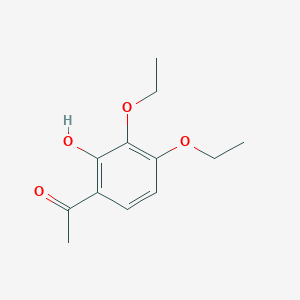

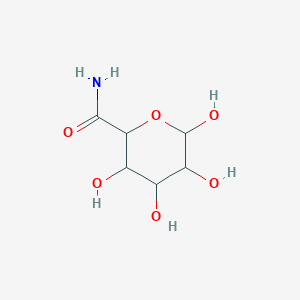

![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
